REACTION_SMILES
|
[C:9]([c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1)(=[O:16])[NH:17][CH:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[CH3:24][C:25](=[O:26])[OH:27].[CH3:28][OH:29].[CH:1](=[CH2:2])[c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1>>[CH2:1]([CH2:2][N:21]1[CH2:20][CH2:19][CH:18]([NH:17][C:9]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)=[O:16])[CH2:23][CH2:22]1)[c:3]1[cH:4][cH:5][n:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(NC1CCNCC1)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=Cc1ccncc1
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(NC1CCN(CCc2ccncc2)CC1)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |